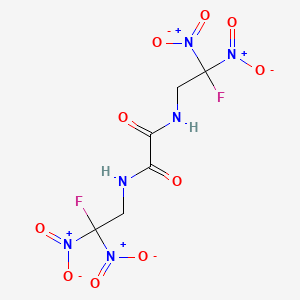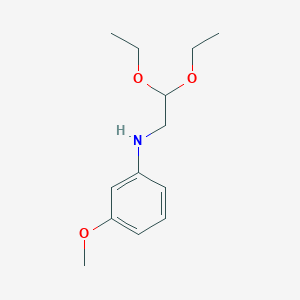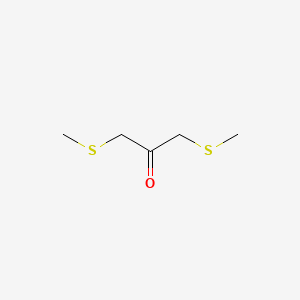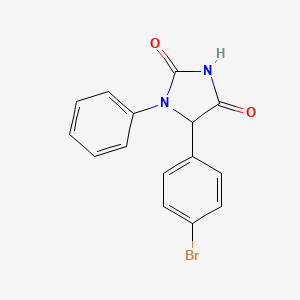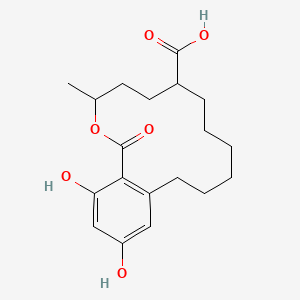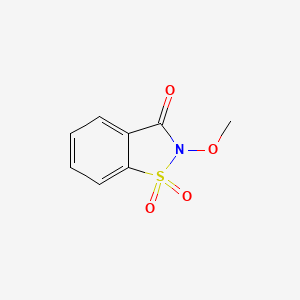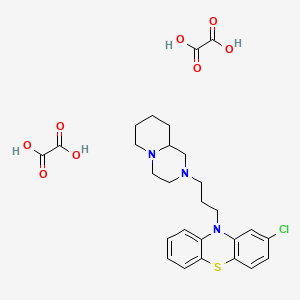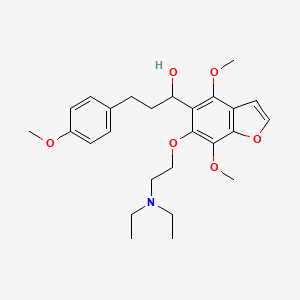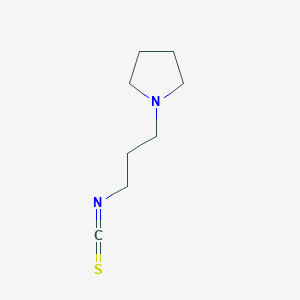
1-(3-Isothiocyanatopropyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Isothiocyanatopropyl)pyrrolidine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring attached to a propyl chain with an isothiocyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Isothiocyanatopropyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 3-bromopropyl isothiocyanate under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Isothiocyanatopropyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the isothiocyanate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isothiocyanate group, where nucleophiles like amines or alcohols replace the sulfur atom, forming thiourea or carbamate derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or alcohols in the presence of a base like triethylamine.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Thiourea or carbamate derivatives.
Scientific Research Applications
1-(3-Isothiocyanatopropyl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Isothiocyanatopropyl)pyrrolidine involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, such as thiol or amino groups, leading to the modification of protein function. The compound may target specific enzymes or receptors, disrupting their normal activity and exerting its biological effects.
Comparison with Similar Compounds
1-(3-Isothiocyanatopropyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simple nitrogen-containing heterocycle used in various organic synthesis reactions.
Isothiocyanates: A class of compounds known for their reactivity and potential biological activities, including antimicrobial and anticancer properties.
Thiourea Derivatives: Compounds containing a thiourea group, often used in medicinal chemistry for their biological activities.
Uniqueness: this compound is unique due to the combination of the pyrrolidine ring and the isothiocyanate group, which imparts distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
32813-22-2 |
|---|---|
Molecular Formula |
C8H14N2S |
Molecular Weight |
170.28 g/mol |
IUPAC Name |
1-(3-isothiocyanatopropyl)pyrrolidine |
InChI |
InChI=1S/C8H14N2S/c11-8-9-4-3-7-10-5-1-2-6-10/h1-7H2 |
InChI Key |
HLUZHWIKBSBZIG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCN=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


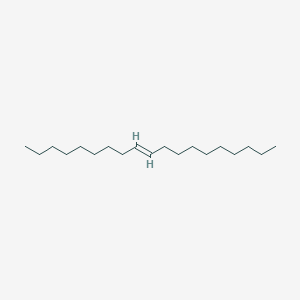
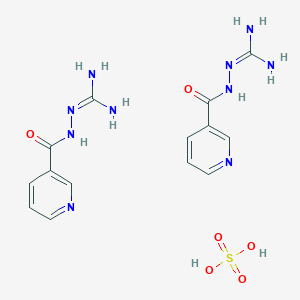
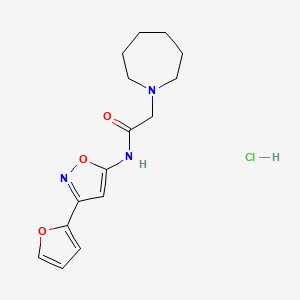
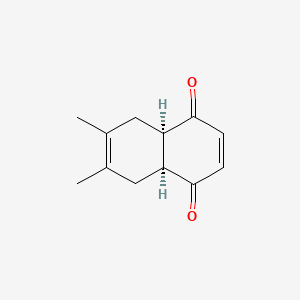
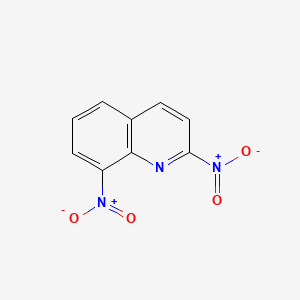
![2,6-Dichloro-N-{[4-(trifluoromethyl)phenyl]carbamoyl}benzamide](/img/structure/B14675523.png)
